molecular formula C18H24N2O2 B2769776 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide CAS No. 693269-85-1

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide

Cat. No. B2769776
CAS RN: 693269-85-1
M. Wt: 300.402
InChI Key: OIRBWONURWPFMN-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Characterization

Research into compounds structurally related to N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide has focused on their synthesis and molecular structure, exploring their potential in various scientific applications. For instance, studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl and naphthalen-1yl substituents, have been synthesized and characterized. These compounds exhibit significant structural interest due to their crystal structures and molecular conformations, which could influence their chemical reactivity and potential utility in pharmaceuticals and materials science (Özer et al., 2009).

Catalytic Activity

Research has also been directed towards exploring the catalytic capabilities of complexes related to the structural motifs found in N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide. For example, new η2-formamidinyl Zr complexes, including those with 2,6-dimethylphenyl and cyclohexyl groups, have been synthesized and tested for their ability to catalyze the polymerization of ethylene and 1-hexene. These studies are crucial for the development of new catalytic systems for polymer synthesis, potentially leading to materials with novel properties (Benetollo et al., 2003).

Antidepressant Activity

The search for novel therapeutic agents has led to the investigation of compounds structurally similar to N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide for their potential antidepressant activity. In particular, studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have shown promise in inhibiting the uptake of neurotransmitters such as norepinephrine and serotonin, suggesting potential applications in treating depression. These compounds have been evaluated in various rodent models to assess their antidepressant efficacy, providing insights into their mechanism of action and therapeutic potential (Yardley et al., 1990).

Genetic and Cellular Studies

Oxiranes and siloranes, molecules related to the functional groups in N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide, have been studied for their effects on genetic material in mammalian cells. Investigations into the induction of gene mutations and micronuclei formation have provided valuable data on the mutagenic and cytotoxic potentials of these compounds. Such studies are fundamental for understanding the safety and environmental impact of new materials and chemicals before their industrial application (Schweikl et al., 2004).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBWONURWPFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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